Cas no 6576-04-1 (Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl)-)

Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl)-
- 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone
- 6576-04-1
- VUVBFCUAAOZARP-UHFFFAOYSA-N
- A1-27047
- DTXSID70460177
- 1-(3-fluorophenyl)-2-(pyridin-4-yl)ethanone
- 1-(3-FLUOROPHENYL)-2-(4-PYRIDYL)ETHANONE
- SCHEMBL1156959
- AKOS011843552
-
- MDL: MFCD16659211
- Inchi: InChI=1S/C13H10FNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2
- InChI Key: VUVBFCUAAOZARP-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)F)C(=O)CC2=CC=NC=C2
Computed Properties
- Exact Mass: 215.0747
- Monoisotopic Mass: 215.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30Ų
- XLogP3: 2.2
Experimental Properties
- PSA: 29.96
Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl)- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 215907-2.500g |
1-(3-Fluorophenyl)-2-pyridin-4-ylethanone, 95% |
6576-04-1 | 95% | 2.500g |
$1733.00 | 2023-09-06 |
Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl)- Related Literature
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Additional information on Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl)-
Ethanone, 1-(3-Fluorophenyl)-2-(4-Pyridinyl): A Comprehensive Overview
Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl), also known by its CAS number 6576-04-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a ketone group with a fluorophenyl and pyridinyl substituent. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The chemical structure of Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) consists of a central ketone group (C=O) attached to two aromatic rings: a fluorophenyl group at the 1-position and a pyridinyl group at the 2-position. The fluorophenyl group introduces electron-withdrawing effects, while the pyridinyl group contributes to the molecule's aromaticity and potential for conjugation. This combination results in a compound with interesting electronic properties, making it suitable for use in advanced materials and pharmaceutical applications.
Recent studies have highlighted the potential of Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or cellular pathways. The fluorine atom in the fluorophenyl group is known to enhance the bioavailability and stability of pharmaceutical agents, which is a critical factor in drug design.
In addition to its pharmaceutical applications, Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) has shown promise in the field of materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This property could be exploited in the development of new catalysts or sensors with enhanced sensitivity and selectivity.
The synthesis of Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) typically involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the product.
From an analytical standpoint, Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) can be characterized using various spectroscopic techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These methods provide insights into its molecular structure, electronic transitions, and stability under different conditions.
In terms of physical properties, Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) exhibits a melting point of approximately 95°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in laboratory settings. However, it is sparingly soluble in water due to its hydrophobic nature.
The application of Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl) extends beyond traditional chemical synthesis. It has been employed as a building block in the construction of more complex molecules with tailored functionalities. For example, researchers have utilized it as an intermediate in the synthesis of fluorescent probes for biological imaging.
In conclusion, Ethanone, 1-(3-fluorophenyl)-2-(4-pyridinyl), CAS number 6576-04-1, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for scientists working in drug discovery, materials science, and organic synthesis. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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